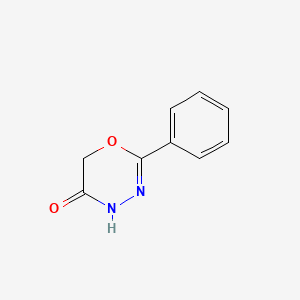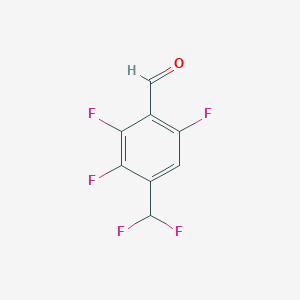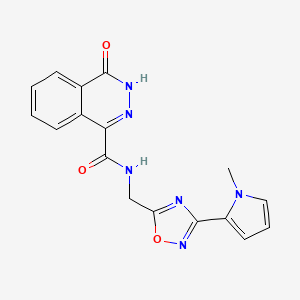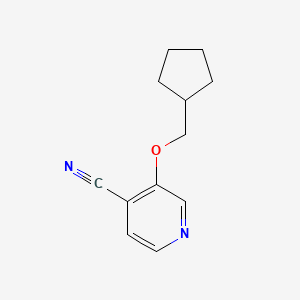
Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate is a useful research compound. Its molecular formula is C11H10FNO3 and its molecular weight is 223.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Applications
Methyl 2-fluoro-5-(prop-2-enoylamino)benzoate and its analogs have been utilized in various synthesis applications. For example, it has been used in the synthesis of fluorine analogs of the C-13 side chain of taxol, indicating its potential in pharmaceutical synthesis (Davis & Reddy, 1994). Additionally, it plays a role in the synthesis of labeled compounds like [18F]-FMAU, which are relevant in radiopharmaceuticals and diagnostic imaging (Alauddin, Conti & Fissekis, 2002).
Heterocyclic System Preparation
The compound has been applied in preparing versatile reagents for the production of polyfunctional heterocyclic systems. This includes the synthesis of compounds like pyrroles, pyrimidines, and isoxazoles, demonstrating its versatility in organic chemistry (Pizzioli et al., 1998).
Photoreaction Studies
In the realm of photoreactions, this compound has been involved in studies examining the formation of highly conjugated arylpropenylidene-1,3-diazin-2-ones. This is crucial in understanding the mechanisms of novel aromatic Paterno-Buchi type cycloadditions (Seki et al., 2008).
Crystallography
The structural analysis of related compounds, including this compound, has been a subject of study in crystallography. These studies provide insights into molecular linkages and interactions, which are fundamental in material science and drug design (Li et al., 2005).
Propriétés
IUPAC Name |
methyl 2-fluoro-5-(prop-2-enoylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-3-10(14)13-7-4-5-9(12)8(6-7)11(15)16-2/h3-6H,1H2,2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHGLONZPRQES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C=C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2374403.png)

![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2374409.png)


![2-cyano-N-(2,5-dimethylphenyl)-2-{4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B2374415.png)
![2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate](/img/structure/B2374417.png)
![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2374418.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2374423.png)


